2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide
Description
2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a synthetic small molecule characterized by a hybrid structure containing an acetamide core, a benzyl(methyl)amino side chain, and a 3-(4-methoxyphenyl)-5-isoxazolyl moiety.
Properties
IUPAC Name |
2-[benzyl(methyl)amino]-N-[[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-24(14-16-6-4-3-5-7-16)15-21(25)22-13-19-12-20(23-27-19)17-8-10-18(26-2)11-9-17/h3-12H,13-15H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIWDIHXWLYMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution of the isoxazole ring with a methoxyphenyl group using electrophilic aromatic substitution reactions.
Attachment of the benzyl(methyl)amino group: This step can be carried out through nucleophilic substitution reactions, where a benzyl(methyl)amine is reacted with an appropriate electrophile.
Formation of the acetamide linkage: This final step involves the reaction of the intermediate with acetic anhydride or a similar reagent to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogs with shared pharmacophores or substituents. Below is a comparative analysis based on substituent groups, synthesis routes, and inferred pharmacological behavior:
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Benzyl(methyl)amino vs. However, Compound 64’s dimethylamino group could improve aqueous solubility .
- Methoxyphenylisoxazole vs. Phenylisoxazole: The 4-methoxyphenyl substituent (target compound) may enhance electron-donating effects, influencing receptor binding affinity compared to unsubstituted phenyl groups in Compound 64 .
- Acetamide Core vs. Formamide (Compound D): Acetamide derivatives generally exhibit greater metabolic stability than formamide analogs (e.g., Compound D in ), which may undergo faster hydrolysis .
Hypothesized Pharmacological Activity
- Target Engagement: The isoxazole moiety is common in kinase inhibitors (e.g., COX-2, EGFR), while the benzylamine group may confer monoamine oxidase (MAO) or serotonin receptor modulation. Computational docking studies (as in ) could predict enhanced hydrophobic enclosure or hydrogen bonding with targets like MAO-B .
- The target compound’s benzyl group might further amplify activity in hydrophobic binding pockets .
Biological Activity
2-[Benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide typically involves several steps, including:
- Formation of Isoxazole Ring : The isoxazole ring can be synthesized through cyclization reactions involving appropriate hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Benzylamine Introduction : Benzylamine can be introduced via nucleophilic substitution reactions.
- Acetamide Formation : The final step involves acylation of the amine with an acetic acid derivative to yield the acetamide structure.
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing the isoxazole moiety have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Anticancer Properties
Research has demonstrated that compounds with similar functional groups may possess anticancer properties. They are believed to induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways such as PI3K/Akt and MAPK .
The biological activity of 2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may interact with various receptors, affecting signal transduction pathways crucial for cell proliferation and survival.
Study 1: Antimicrobial Efficacy
In a controlled study, derivatives of isoxazole were tested against a panel of bacterial strains. Results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against Pseudomonas aeruginosa, indicating strong antimicrobial potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A | 1 | Pseudomonas aeruginosa |
| B | 4 | Escherichia coli |
| C | 8 | Staphylococcus aureus |
Study 2: Anticancer Activity
A separate study evaluated the anticancer effects of similar compounds on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 5 to 15 µM.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| D | 5 | HeLa |
| E | 10 | MCF-7 |
| F | 15 | A549 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
